MART 1 peptide -

MART 1 peptide

Catalog Number: EVT-244057
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Germline-governed Recognition Of A Cancer Epitope By An Immunodominant Human T Cell Receptor Chain C
Source and Classification

MART 1 peptide originates from the Melan-A/MART-1 gene, which is located on chromosome 22. The peptide sequence is derived from a larger protein that contributes to melanin production in melanocytes. MART 1 is classified as a tumor-associated antigen, specifically recognized by T cells in individuals with melanoma, thereby making it an important focus in cancer immunotherapy research .

Synthesis Analysis

Methods and Technical Details

The synthesis of MART 1 peptides typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids into peptides. The process involves the following steps:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a solid support resin, with each addition followed by deprotection of the terminal amino group.
  2. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the resin using specific reagents.
  3. Purification: The crude peptide product undergoes purification through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels, typically over 90% .

The synthesis process can be optimized using different coupling agents and protecting groups to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The structure of MART 1 peptide can be represented by its amino acid sequence, which is critical for its binding affinity to major histocompatibility complex (MHC) molecules. For instance, one of the most studied sequences is EAAGIGILTV, which binds to HLA-A*02:01. The molecular weight of this peptide is approximately 1,200 Daltons.

  • Chemical Formula: C_59H_82N_16O_12
  • Amino Acid Sequence: EAAGIGILTV

The three-dimensional structure of the MART 1 peptide when bound to MHC class I molecules reveals how small changes in the peptide can significantly affect its immunogenicity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing MART 1 peptide primarily include:

  • Coupling Reactions: These are facilitated by activating agents that promote the formation of peptide bonds between amino acids.
  • Deprotection Reactions: Specific reagents are used to remove protecting groups from amino acids during synthesis.
  • Cleavage Reactions: These reactions release the synthesized peptide from the solid support.

Each reaction step must be carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

The mechanism of action for MART 1 peptide involves its presentation by MHC molecules on antigen-presenting cells. When T cells recognize this complex, they become activated and proliferate, leading to an immune response against melanoma cells expressing MART 1.

This interaction can be quantified using assays that measure T cell activation and cytokine production upon exposure to MART 1 peptides. For example, studies have shown that T cell responses can be measured through interferon-gamma release assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MART 1 peptide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions; peptides are often stored at low temperatures to prevent degradation.
  • Purity: High-performance liquid chromatography is commonly used to assess purity levels post-synthesis.

These properties are critical for ensuring effective use in therapeutic applications .

Applications

Scientific Uses

MART 1 peptide has several applications in scientific research and clinical practice:

  • Cancer Immunotherapy: It serves as a target for vaccine development aimed at enhancing T cell responses against melanoma.
  • Diagnostic Tools: Used in assays to monitor immune responses in melanoma patients.
  • Research Studies: Investigated for its role in understanding T cell activation mechanisms and tumor immunology.

The ongoing research into MART 1 peptides continues to unveil their potential in treating melanoma and possibly other cancers through targeted immunotherapy approaches .

Immunological Significance of MART-1 in Melanoma Pathobiology

MART-1 as a Melanocyte Differentiation Antigen

MART-1 (Melanoma Antigen Recognized by T cells 1), also termed Melan-A, is a transmembrane protein encoded by the MLANA gene located on chromosome 9p24.1 in humans [1]. This 13 kDa protein, comprising 118 amino acids with a single transmembrane domain, functions as a lineage-specific marker exclusively expressed in melanocytes, retinal pigment epithelium, and melanocytic derivatives (benign nevi and malignant melanomas) [1] [8]. Its expression is transcriptionally regulated by the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and survival [1]. Unlike broadly expressed tumor-associated antigens, MART-1’s tissue restriction makes it an ideal immunological target for melanoma immunotherapy, though its presence in normal melanocytes necessitates careful immune targeting to avoid autoimmunity.

Table 1: Biological Characteristics of MART-1

PropertyDetailSource/Reference
Gene SymbolMLANAHGNC:7124
Chromosomal Location9p24.1GRCh38: Chr9:5,890,889-5,910,606
Protein Size118 amino acids; 13 kDaUniProt Q16655
Cell Type ExpressionMelanocytes, Melanoma, Retinal Pigment Epithelium [1] [8]
Key RegulatorMicrophthalmia-associated Transcription Factor (MITF) [1]

Role of MART-1 Peptide Fragments in MHC Class I Presentation

Proteolytic processing generates MART-1-derived peptides that bind HLA class I molecules for CD8+ T cell recognition. The immunodominant epitope MART-126-35 (decamer: EAAGIGILTV) and its 27–35 core (nonamer: AAGIGILTV) are presented by HLA-A*0201, the most prevalent HLA allele in melanoma populations [1] [3]. Presentation efficiency depends critically on:

  • Ubiquitin-Proteasome System (UPS): The proteasome degrades full-length MART-1 into peptides. Immunoproteasome subunits (e.g., LMP2, LMP7) induced by IFN-γ alter cleavage specificity and epitope yield [6].
  • Endoplasmic Reticulum-Associated Degradation (ERAD): As a transmembrane protein, MART-1 depends on ERAD for cytosolic retrotranslocation. The p97/VCP ATPase extracts ubiquitinated MART-1 fragments for proteasomal degradation. Downregulation of p97/VCP in melanoma directly impairs MART-126-35 generation, enabling immune escape [6].
  • Transporter Associated with Antigen Processing (TAP): While most epitopes require TAP, MART-127-35 can use TAP-independent pathways. Synthetic signal sequences fused to the N-terminus enhance ER-directed epitope translocation, boosting MHC-I presentation even in TAP-deficient cells [4].

Table 2: Mechanisms of MART-1 Epitope Presentation

PathwayKey MoleculesImpact on MART-1 Presentation
Standard Proteasomeβ1, β2, β5 catalytic subunitsBaseline epitope generation
Immunoproteasomeβ1i/LMP2, β2i/MECL1, β5i/LMP7Altered cleavage efficiency; IFN-γ inducible
ERADp97/VCP, Derlin-1, VIMPCritical for transmembrane antigen processing
TAP-Independent EntrySignal peptide sequencesBypasses TAP; enhances ER-directed presentation

T-Cell Receptor Recognition of MART-1 Epitopes in HLA-A2+ Individuals

The MART-127-35 (AAGIGILTV) epitope dominates spontaneous T cell responses in HLA-A*0201+ melanoma patients. Approximately 90% of tumor-infiltrating lymphocytes (TILs) from metastatic lesions recognize this peptide, reflecting its immunodominance [3] [8]. TCR recognition exhibits distinct features:

  • High Precursor Frequency: Naive CD8+ T cells specific for MART-127-35 occur at ~1/1000 cells in HLA-A2+ individuals, significantly higher than most self-antigens [1] [9]. This likely results from thymic selection allowing moderate-affinity self-reactive clones to populate the periphery.
  • Structural Determinants: TCR-pMHC interactions depend on peptide conformation within the HLA-A2 binding groove. The AAGIGILTV peptide adopts a stable, extended conformation, with residues Ala1, Gly4, Ile6, and Leu8 serving as primary TCR contacts [10].
  • TCR Optimization Strategies: Combinatorial peptide libraries have identified optimized epitopes (e.g., ELAGIGILTV) that enhance TCR binding affinity for the MEL5 clone. Structural analysis reveals new hydrogen bonds between the TCR and peptide, increasing melanoma cell lysis efficacy [10].

Comparative Immunogenicity of Native vs. Modified MART-1 Peptide Variants

Native MART-1 peptides exhibit suboptimal immunogenicity due to:

  • Low MHC Binding Stability: The native AAGIGILTV-HLA-A2 complex has rapid dissociation kinetics, shortening the time window for TCR engagement [8].
  • Limited TCR Stimulatory Capacity: Weak peptide-MHC interactions fail to sustain immunological synapse formation, reducing T cell activation.

Engineered modifications enhance immunogenicity:

  • Anchor Residue Modification: Substituting Thr2→Met (AAGIGILTV → AMGIGILTV; * = modified residue) increases HLA-A2 binding affinity 10-fold by improving anchor residue interactions with the binding groove [7] [8].
  • N-Terminal Signal Sequences: Adding ER-directing signal peptides (e.g., from secreted proteins) to MART-127-35 enhances cytosolic-to-ER translocation, increasing epitope density by >50% in dendritic cells [4].
  • Clinical Immunogenicity: Vaccination with modified MART-126-35(27L) (ELAGIGILTV) plus IFN-α induces stronger CD8+ responses than native peptide in stage IV melanoma patients. Key enhancements include:
  • Expansion of CD45RA+CCR7− terminally differentiated effectors
  • Increased monocyte CD40/CD86 expression
  • Improved melanoma cell lysis [7].

Table 3: Native vs. Modified MART-1 Peptides

FeatureNative MART-127-35Modified VariantsFunctional Impact
SequenceAAGIGILTVAMGIGILTV (Thr2→Met anchor modification)Enhanced HLA-A2 binding affinity
ELAGIGILTV (N-terminal extension)Improved TCR recognition
HLA-A2/Peptide DissociationRapid (<30 min)Slow (>120 min)Prolonged T cell synapse stability
Precursor T Cell Frequency~1/1000 CD8+ T cellsSimilar or expandedBroader immune reactivity
Tumor ReactivityModerateHighEnhanced melanoma cell lysis

Properties

Product Name

MART 1 peptide

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